molecular formula C19H16 B13830586 5-Benzylacenaphthene CAS No. 4657-91-4

5-Benzylacenaphthene

Cat. No.: B13830586
CAS No.: 4657-91-4
M. Wt: 244.3 g/mol
InChI Key: JTAHNLOODJBCHW-UHFFFAOYSA-N
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Description

5-Benzylacenaphthene is an organic compound with the molecular formula C19H16 It is a derivative of acenaphthene, where a benzyl group is attached to the acenaphthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylacenaphthene typically involves a multi-step reaction process. One common method includes the following steps :

    Aluminium chloride and benzene: The initial step involves the reaction of acenaphthene with benzyl chloride in the presence of aluminium chloride as a catalyst.

    Coppered zinc dust and sodium hydroxide solution: The intermediate product is then treated with coppered zinc dust and sodium hydroxide solution.

    Distillation with barium hydroxide: The final step involves distillation under reduced pressure with barium hydroxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylacenaphthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.

Scientific Research Applications

5-Benzylacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylacenaphthene is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

5-Benzylacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting in vitro studies, predictive modeling, and case studies.

Chemical Structure and Properties

This compound is derived from acenaphthene with a benzyl substituent at the 5-position. Its molecular formula is C15H12C_{15}H_{12}, and it features a fused ring system that contributes to its biological activity.

Anticancer Activity

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software indicates a high probability of antineoplastic activity for this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 45 µg/mL against SK-MEL-28 melanoma cells, indicating significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Predictive modeling suggests that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays have shown that this compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Antifungal and Antibacterial Activities

Preliminary studies suggest that this compound possesses antifungal and antibacterial properties. The compound has shown effectiveness against various fungal strains in laboratory settings, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating fungal infections. Additionally, antibacterial assays indicate activity against Gram-positive bacteria, further supporting its pharmacological relevance .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, as evidenced by morphological changes and flow cytometry analysis . The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Predictive Modeling Analysis

Using PASS software, researchers assessed the biological activity spectrum of this compound alongside other PAHs. The analysis revealed a strong likelihood of various biological activities, including anti-inflammatory and antibacterial effects, with predicted probabilities exceeding 0.8 for several activities .

Data Tables

Biological Activity IC50/MIC Values Study Reference
Anticancer (SK-MEL-28)45 µg/mL
Anti-inflammatoryN/A
AntifungalMIC = 32 µg/mL
AntibacterialMIC = 64 µg/mL

Properties

CAS No.

4657-91-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

5-benzyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2

InChI Key

JTAHNLOODJBCHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4

Origin of Product

United States

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